molecular formula C13H10FNO B1392159 3-(3-Fluorobenzoyl)-4-methylpyridine CAS No. 158978-25-7

3-(3-Fluorobenzoyl)-4-methylpyridine

Cat. No.: B1392159
CAS No.: 158978-25-7
M. Wt: 215.22 g/mol
InChI Key: NCWXYRREJGKVLO-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzoyl)-4-methylpyridine is a fluorinated aromatic ketone that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound combines a 4-methylpyridine ring, a common scaffold in bioactive molecules, with a 3-fluorobenzoyl group, a moiety often used to fine-tune the electronic properties and metabolic stability of lead compounds. While the specific biological profile of this compound is not fully documented, research on highly similar structures provides strong indications of its potential research value. Analogous 4-methylpyridine derivatives have been identified as key scaffolds in the development of inhibitors for enzymes like inducible nitric oxide synthase (iNOS), a target for imaging inflammatory diseases and cancer . Furthermore, other fluorobenzoyl-pyridine hybrids have demonstrated significant anti-proliferative activity in assays against human leukemia (HL-60) cell lines, suggesting its potential application in developing new oncological therapeutics . The methylpyridine component is also a known precursor to significant medicinal agents, such as the antituberculosis drug isoniazid, highlighting the reactivity and importance of this heterocyclic system . Key Applications: Medicinal Chemistry: A building block for the synthesis of more complex molecules targeting various enzymes and receptors. Chemical Biology: Used as a core scaffold in the development of molecular probes and imaging agents. Methodology Development: Serves as a substrate in novel organic synthesis routes, such as fluorination and coupling reactions. Safety and Handling: This product is for research use only and is not intended for diagnostic or therapeutic use. Based on the hazards of similar pyridine compounds , appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood.

Properties

IUPAC Name

(3-fluorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-6-15-8-12(9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXYRREJGKVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227289
Record name Methanone, (3-fluorophenyl)(4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158978-25-7
Record name Methanone, (3-fluorophenyl)(4-methyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158978-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-fluorophenyl)(4-methyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method for preparing 3-bromo-4-methylpyridine

A method for preparing 3-bromo-4-methylpyridine involves using 4-methyl-3-nitropyridine as a raw material and methyl alcohol as a solvent. Hydrogenation reduction is conducted under the action of catalysts, suction filtration is carried out, and the filter liquor is concentrated to obtain 4-methyl-3-aminopyridine. The 4-methyl-3-aminopyridine and acid are reacted into salt to be cooled to a temperature between -10°C and 0°C. Bromine is dripped, and a sodium nitrite water solution is dripped after the bromine is added. The pH of the solution is adjusted to be alkaline after the dripping is completed, and then extraction, drying, and concentration are performed to obtain the 3-bromo-4-methylpyridine. Catalysts are selected from Pd/C or Raney Ni. Hydrogenation reduction is carried out in an autoclave, where the reduction temperature is 20-40°C, and the reduction pressure is 0.5MPa. The suction filtration step adopts diatomite drainage.

Embodiment 2
(1) Preparation of 4-methyl-3-aminopyridine: 4-Methyl-3-nitropyridine (13.8g, 0.1mol) is dissolved in methanol solution, 10%Pd/C (0.1g) is added, and the reaction is carried out in an autoclave. Hydrogen is added to reach a pressure of 0.5MPa, and the mixture is warmed to 30°C, reacting for 15 hours. Thin-layer chromatography is used for monitoring until the reaction is complete. The mixture is then cooled to room temperature, diatomite drainage is performed, and the filter cake is washed with dichloromethane to prevent Pd/C from catching fire. The filtrate is concentrated to obtain 4-methyl-3-aminopyridine, with a molar yield of 97%.
(2) Preparation of 4-methyl-3-bromopyridine: Under cryosel bath cooling, 2-methyl-4-aminopyridine (10.8g, 0.1mol) is added to 48%HBr (46ml, 0.4mol) and cooled to -5°C. Slow dropping of bromine (15ml, 0.3mol) is performed over 30-35 minutes, then below 0°C, a 40% sodium nitrite solution of 42g is dripped in over 1-1.1 hours. After adding, the mixture continues to stir for 30 minutes below 0°C, and then a 50% sodium hydroxide solution is slowly added below 20°C to adjust the solution to a pH of 9. The reaction solution is extracted with ethyl acetate, dried using anhydrous sodium sulfate, suction filtered, and concentrated to obtain 4-methyl-3-bromopyridine, with a molar yield of 95%.

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling

A method for the synthesis of diversely substituted 3-fluoropyridines from two ketone components is described. The reaction involves photoredox coupling of \$$ \alpha $$, \$$ \alpha $$-difluoro-\$$ \beta $$-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation with subsequent one-pot condensation with ammonium acetate. Based on cyclic voltammetry studies, it was determined that \$$ \alpha $$, \$$ \alpha $$-difluoro-\$$ \beta $$-iodoketones are reduced notably easier compared to 2,2,2-trifluoro-1-iodoethane, which may be ascribed to the influence of the carbonyl group.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 3-(3-Fluorobenzoyl)-4-methylpyridine consists of a pyridine ring substituted with a 3-fluorobenzoyl group at the second position and a methyl group at the fourth position. The synthesis typically involves acylation reactions, where 4-methylpyridine is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted under reflux conditions in organic solvents such as dichloromethane or chloroform to ensure complete conversion.

Medicinal Chemistry

This compound has been explored for its potential as a lead compound in drug development due to its unique structural features that enhance biological activity. The fluorine atom in the benzoyl group can improve binding affinity to biological targets, making it an attractive candidate for developing new pharmaceuticals.

  • Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its ability to interact with specific enzymes and receptors can modulate physiological responses, leading to therapeutic effects.

Enzyme Modulation

The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that it can bind to the active sites of various enzymes, potentially altering their activity. This property is particularly valuable in pharmacology, where enzyme modulation can lead to significant therapeutic outcomes.

  • Case Study : A study evaluated the effects of this compound on potassium channels expressed in HEK293 cells. The results demonstrated varying degrees of channel opening activity, suggesting its potential use in treating neurological disorders.

Materials Science

In materials science, this compound is being explored for its applications in developing advanced materials with specific properties such as fluorescence and conductivity. The unique electronic properties imparted by the fluorine substituent enhance the material's performance in electronic applications.

Toxicity Studies

Toxicity assessments are crucial for drug development involving this compound. Modifications to the compound's structure are often necessary to reduce harmful metabolites while retaining beneficial effects. This approach is vital for developing safer alternatives to existing medications targeting similar pathways.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[3-Fluoro-5-(5-Pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine

  • Structure : Differs by replacing the benzoyl group with a tetrazole-linked phenyl ring.
  • Key Properties: Acts as a potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Exhibits high selectivity, oral bioavailability, and brain penetration in preclinical models.
  • Significance : Demonstrates how heterocyclic substituents (tetrazole vs. benzoyl) influence pharmacological activity and bioavailability.

3-(3-Fluorobenzoyl)-1,3-thiazolidine-2-thione

  • Structure : Shares the 3-fluorobenzoyl group but replaces the pyridine core with a thiazolidine-2-thione ring.
  • Lacks the pyridine nitrogen, reducing hydrogen-bond acceptor capacity compared to 3-(3-fluorobenzoyl)-4-methylpyridine .
  • Significance : Highlights the role of core heterocycles in modulating solubility and biological target specificity.

3-(4-Fluorobenzoyl)-4-methylpyridine

  • Structure : Isomeric variation with the fluorine atom at the para position of the benzoyl group.
  • Key Properties: The para-fluorine reduces steric hindrance near the pyridine ring compared to the meta-substituted analog.
  • Significance : Illustrates how substituent positioning impacts steric and electronic interactions in drug-receptor binding.

3-[5-[(3-Fluorobenzyl)thio]-4-methyl-1,2,4-triazol-3-yl]pyridine

  • Structure : Features a triazole-thioether linkage instead of the benzoyl group.
  • The triazole ring offers additional sites for hydrogen bonding, which could improve target engagement .
  • Significance : Emphasizes the trade-offs between lipophilicity and polar interactions in drug design.

Research Findings and Implications

  • Heterocyclic Substituents : The addition of tetrazole or triazole rings improves receptor-binding specificity and oral bioavailability compared to benzoyl derivatives, as seen in mGlu5 antagonists .
  • Fluorine Position : Meta-fluorine on the benzoyl group (as in this compound) may offer optimal steric compatibility for CNS targets, whereas para-substitution could favor other applications .
  • Core Modifications : Replacing pyridine with thiazolidine shifts activity toward antimicrobial applications, underscoring the importance of core heterocycles in target selection .

Biological Activity

3-(3-Fluorobenzoyl)-4-methylpyridine is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The presence of a fluorobenzoyl group and a methyl group on the pyridine ring significantly influences its chemical reactivity and biological interactions.

  • Chemical Formula : C12H10FN
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 158978-16-6

The biological activity of this compound is primarily due to its ability to interact with various biological macromolecules, including enzymes and receptors. The fluorobenzoyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or modulation of receptor functions.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens are summarized in the table below:

MicroorganismMIC (mg/mL)
Escherichia coli1.25
Staphylococcus aureus0.625
Candida albicans0.5

These results indicate the compound's potential as an antimicrobial agent, particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound on human cancer cell lines. The results are as follows:

Cell LineIC50 (µg/mL)
HeLa (cervical)100
MCF-7 (breast)75

The findings suggest that while the compound exhibits moderate toxicity at higher concentrations, it may have potential applications in cancer therapeutics .

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown promise in inhibiting enzymes involved in cancer progression and microbial resistance .

Case Studies

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against common pathogens. The results indicated that this compound had superior activity compared to standard antibiotics, particularly against resistant bacterial strains .

Cytotoxicity in Cancer Research : In research involving HeLa cells, significant cell death was observed at concentrations above 100 µg/mL. Flow cytometry analysis revealed that the compound induces apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .

Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins involved in cancer and microbial resistance. Results indicated strong interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(3-fluorobenzoyl)-4-methylpyridine, and how can yield optimization be achieved?

  • Methodology : The compound is synthesized via multi-step reactions, including condensation of 3-fluoro-benzaldehyde derivatives with pyridine precursors. For example, Poon et al. (2004) developed a protocol using substituted phenyltetrazole intermediates to enhance bioactivity and oral bioavailability . Optimize yields by controlling reaction temperature (e.g., room temperature for cyclization steps) and using catalysts like sodium hypochlorite for oxidative ring closure, as demonstrated in triazolopyridine syntheses .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and fluorine coupling patterns. Mass spectrometry (MS) validates molecular weight and fragmentation pathways. Purity is assessed via HPLC with UV detection, as shown in hydrazine intermediate analyses .

Q. How can researchers assess the purity of this compound, particularly in the presence of methylpyridine isomers?

  • Methodology : Employ host-guest inclusion strategies with compounds like N,N′-bis(9-phenyl-9-xanthenyl)ethylenediamine (H2), which selectively enclathrates 3-methylpyridine (91.6% efficiency) over 4-methylpyridine. Single-crystal X-ray diffraction and thermal analysis confirm selectivity via van der Waals interactions .

Advanced Research Questions

Q. What mechanistic insights explain the high affinity of this compound for mGlu5 receptors?

  • Methodology : Radioligand binding assays and in vivo pharmacokinetic studies (e.g., Poon et al., 2004) reveal that the fluorobenzoyl group enhances hydrophobic interactions with receptor allosteric sites. Compare IC50_{50} values (sub-nanomolar range) against non-fluorinated analogs to quantify fluorine's electronic effects .

Q. How can contradictions between in vitro binding data and in vivo efficacy be resolved for this compound?

  • Methodology : Perform metabolite profiling to identify active derivatives. For instance, in vitro assays may not account for metabolic stability, while in vivo studies (e.g., rodent models) might reveal prodrug activation. Use LC-MS/MS to track parent compound degradation and metabolite formation .

Q. What computational approaches predict the metabolic stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations model bond dissociation energies for fluorinated groups, predicting sites of oxidative metabolism. Molecular dynamics simulations assess interactions with cytochrome P450 enzymes, as applied in Ru-complex dissociation studies .

Q. Why does the 3-methylpyridine moiety exhibit distinct reactivity compared to 4-methylpyridine in this compound?

  • Methodology : Acid-base titration experiments (e.g., J O C E A, 1973) show 4-methylpyridine is a stronger carbon acid due to resonance stabilization of its conjugate base. This impacts reaction pathways in nucleophilic substitutions or metal coordination .

Q. How can solvent effects influence the solubility and stability of this compound in aqueous media?

  • Methodology : Conduct solubility parameter (HSPiP) modeling and phase diagrams to identify co-solvents (e.g., ethanol/water mixtures) that enhance solubility without hydrolysis. Monitor stability via accelerated degradation studies under varying pH and temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-Fluorobenzoyl)-4-methylpyridine
Reactant of Route 2
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3-(3-Fluorobenzoyl)-4-methylpyridine

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